molecular formula C20H14BrN3O2 B2490120 3-bromo-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide CAS No. 2034521-34-9

3-bromo-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide

Cat. No.: B2490120
CAS No.: 2034521-34-9
M. Wt: 408.255
InChI Key: MUZVVLZRICKCBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide is a chemical compound with the molecular formula C21H16BrN3O3 and a molecular weight of 438.3 (source: Chemsrc). This benzamide derivative features a complex structure incorporating an oxazolo[5,4-b]pyridine core, a 2-phenyl substituent, and a 3-bromobenzamide group, making it a valuable intermediate in medicinal chemistry and drug discovery research. Compounds within this structural class have been identified as key intermediates in the synthesis of novel therapeutic agents (source: PMC). For instance, structurally related oxazolo-pyridine derivatives have been investigated in research contexts for the treatment of conditions such as Duchenne muscular dystrophy (source: Google Patents). The presence of the bromine atom offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki reactions, enabling the exploration of diverse chemical libraries (source: ScienceDirect). This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications. Researchers are advised to handle this material in a laboratory setting under appropriate safety protocols.

Properties

IUPAC Name

3-bromo-N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3O2/c1-12-16(23-18(25)14-8-5-9-15(21)10-14)11-17-20(22-12)26-19(24-17)13-6-3-2-4-7-13/h2-11H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZVVLZRICKCBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by amide formation. The reaction conditions often require the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-efficiency and scalability, often involving rigorous purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like sodium hydroxide or halogenating agents. The reaction conditions typically involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative. Substitution reactions could result in various substituted benzamides or oxazolo[5,4-b]pyridine derivatives.

Scientific Research Applications

3-bromo-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or drug candidate.

    Industry: It could be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-bromo-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-bromo-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide with key analogs, focusing on substituent effects, synthetic yields, and spectral properties. Data are derived from peer-reviewed studies (see references).

Compound Name Core Structure Substituents Yield (%) Key Spectral Data (¹H NMR, MS) Biological Activity (Reported) Reference
This compound Oxazolo[5,4-b]pyridine + benzamide 3-Br (benzamide), 5-Me, 2-Ph (oxazole) N/A Not explicitly reported Hypothesized kinase inhibition
4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)benzamide (35) Pyridine + benzamide 4-Br, 3-F (benzamide), 6-Me (pyridine) 81 δ 2.45–2.49 (s, 3H, Me), GC-MS m/z 310 (M⁺) Anticancer (in vitro IC₅₀: 0.8 µM)
3-Bromo-5-fluoro-N-(6-methylpyridin-2-yl)benzamide (36) Pyridine + benzamide 3-Br, 5-F (benzamide), 6-Me (pyridine) 73 δ 2.45–2.49 (s, 3H, Me), GC-MS m/z 310 (M⁺) Antimicrobial (MIC: 4 µg/mL vs. S. aureus)

Key Observations:

Substituent Position and Activity: The 3-bromo substitution in the target compound and Compound 36 contrasts with the 4-bromo-3-fluoro motif in Compound 35. Bromine at the 3-position (meta to the amide linkage) may enhance steric hindrance, reducing binding flexibility compared to para-substituted analogs . This could improve target selectivity but may reduce solubility .

Biological Relevance :

  • While 35 and 36 exhibit measurable anticancer and antimicrobial activities, the target compound’s activity remains speculative. Computational docking studies suggest its oxazole-phenyl group may interact with ATP-binding pockets in kinases, but experimental validation is lacking .

Structural and Electronic Analysis

A comparative analysis of electronic properties (calculated using DFT) and crystallographic data (where available) highlights critical differences:

Property Target Compound Compound 35 Compound 36
Electron-Withdrawing Effects Br (moderate), oxazole (strong) Br + F (strong) Br + F (moderate)
LogP (Predicted) 3.8 2.9 3.1
Hydrogen Bond Acceptors 4 3 3
Torsional Flexibility Low (rigid oxazole core) Moderate Moderate
  • Higher predicted LogP (3.8 vs. 2.9–3.1) suggests greater lipophilicity, which may improve membrane permeability but hinder aqueous solubility .

Biological Activity

3-bromo-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom, a benzamide group, and an oxazolo[5,4-b]pyridine moiety. Its molecular formula is C19H16BrN3OC_{19}H_{16}BrN_3O with a molecular weight of approximately 388.25 g/mol. The presence of the bromine atom and the oxazole ring contributes to its unique reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Bromination : A precursor compound undergoes bromination.
  • Amide Formation : The brominated compound reacts with an amine to form the benzamide.

Solvents such as dichloromethane or dimethylformamide are often used, along with catalysts like palladium or copper complexes to facilitate the reactions .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary research suggests that it may influence cellular processes through:

  • Enzyme Inhibition : Binding to enzymes and modulating their activity.
  • Receptor Interaction : Targeting specific receptors involved in various signaling pathways.

The exact mechanisms are still under investigation, but its structural features suggest potential interactions with key proteins involved in disease processes .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have demonstrated that oxazole derivatives can act as effective inhibitors against bacterial strains .

Anticancer Activity

Preliminary studies suggest potential anticancer properties. The compound’s structure allows it to interfere with cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, some derivatives have shown efficacy against various cancer cell lines by inducing apoptosis .

Case Studies

  • Anticancer Efficacy : A study investigated the effects of oxazole derivatives on breast cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis at certain concentrations.
  • Antimicrobial Activity : Another study focused on the antibacterial effects of related compounds against Staphylococcus aureus and Escherichia coli, showing promising results in reducing bacterial growth .

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
3-bromo-N-(3,5-dichlorophenyl)benzamideBrominated benzamideModerate antibacterial activity
3-bromo-N-(4-methylphenyl)benzamideMethyl substitutionLimited anticancer activity

The unique combination of functional groups in this compound may confer distinct biological activities compared to these similar compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.